

# Spectroscopic Profile of Rauvomine B: A Technical Guide

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## Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B1153609*

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## Introduction

Rauvomine B is a structurally unique monoterpenoid indole alkaloid isolated from the plant *Rauvolfia vomitoria*. Its complex hexacyclic architecture, featuring a rare cyclopropane ring, has garnered significant interest in the synthetic and pharmacological communities. This technical guide provides a comprehensive overview of the spectroscopic data for Rauvomine B, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Rauvomine B. Data has been compiled from both the original isolation and subsequent total synthesis studies.

### Table 1: $^1\text{H}$ NMR Data for Rauvomine B ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	8.08	br s	
3	3.93	m	
5 $\alpha$	3.33	m	
5 $\beta$	2.87	m	
6 $\alpha$	2.15	m	
6 $\beta$	1.88	m	
9	7.48	d	7.5
10	7.12	t	7.5
11	7.18	t	7.5
12	7.33	d	7.5
14 $\alpha$	2.25	m	
14 $\beta$	1.95	m	
15	2.35	m	
16	1.45	m	
17-OH	1.55	s	
18	1.15	d	6.5
19	2.65	qd	6.5, 2.0
20	0.95	m	
21 $\alpha$	4.15	d	11.5
21 $\beta$	3.98	d	11.5

**Table 2:  $^{13}\text{C}$  NMR Data for Rauvomine B ( $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
2	134.5
3	55.8
5	52.1
6	21.8
7	108.1
8	128.2
9	118.3
10	119.8
11	121.5
12	111.2
13	136.4
14	35.1
15	34.7
16	28.9
17	78.2
18	14.2
19	38.2
20	25.4
21	60.3

**Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for Rauvomine B**

Technique	Data
IR (film)	$\nu_{\text{max}}$ : 3350, 2924, 2853, 1615, 1456, 1377, 1026 $\text{cm}^{-1}$
HRESIMS	$m/z$ $[M+H]^+$ : Calculated for $\text{C}_{20}\text{H}_{25}\text{N}_2\text{O}$ : 309.1961; Found: 309.1965

## Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE III 400 MHz or a similar high-field NMR spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the residual solvent peak ( $\text{CHCl}_3$  at  $\delta$  7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at  $\delta$  77.16 ppm for  $^{13}\text{C}$  NMR). Coupling constants (J) are reported in Hertz (Hz).

### Infrared (IR) Spectroscopy

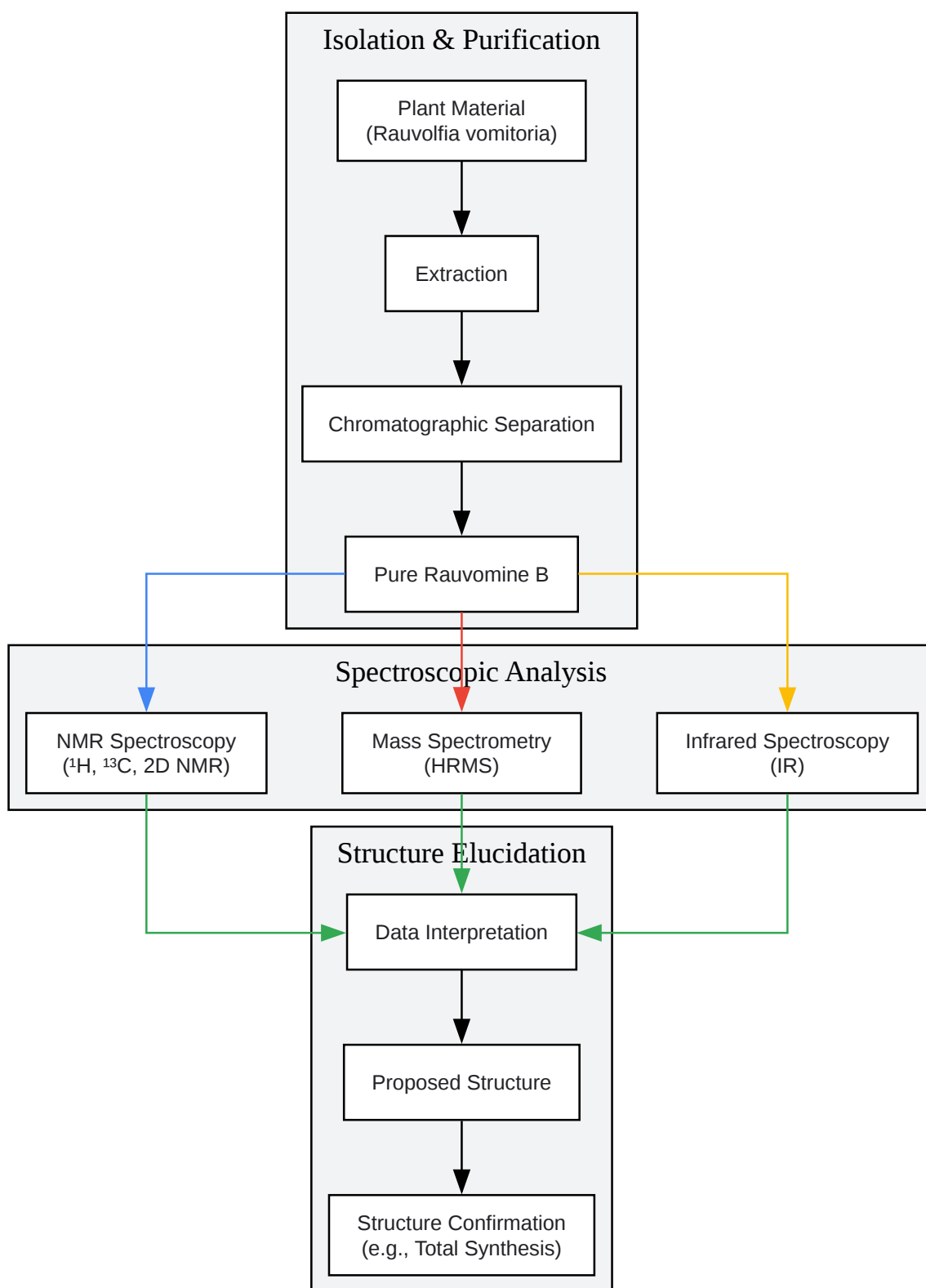
IR spectra were obtained on a Nicolet 380 FT-IR spectrometer or an equivalent instrument. The data was collected as a thin film on a potassium bromide (KBr) plate. The absorption frequencies are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

### High-Resolution Mass Spectrometry (HRMS)

HRMS data was acquired using an Agilent 6210 ESI-TOF mass spectrometer or a similar high-resolution instrument. The sample was introduced via electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio ( $m/z$ ) is reported for the protonated molecular ion  $[M+H]^+$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like Rauvomine B.



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Caption: Workflow for the isolation and structural elucidation of Rauvomine B.

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